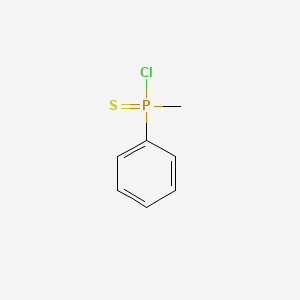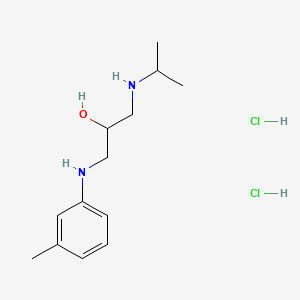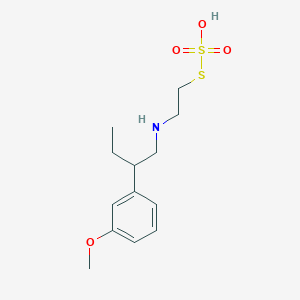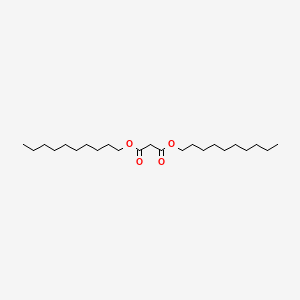
Propanedioic acid, didecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, didecyl ester, also known as didecyl malonate, is an organic compound with the molecular formula C23H44O4. It is an ester derived from propanedioic acid (malonic acid) and decanol. This compound is part of the ester family, which are known for their pleasant odors and are commonly used in fragrances and flavorings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanedioic acid, didecyl ester, can be synthesized through the esterification of propanedioic acid with decanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
CH2(COOH)2+2C10H21OH→CH2(COOC10H21)2+2H2O
Industrial Production Methods
In industrial settings, the production of this compound, may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as sulfonated polystyrene resins, can enhance the efficiency and yield of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, didecyl ester, undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to propanedioic acid and decanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Propanedioic acid and decanol.
Transesterification: New esters and alcohols depending on the reacting alcohol.
Reduction: Decanol and propanediol.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, didecyl ester, has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Medicine: Investigated for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of plasticizers, lubricants, and surfactants
Wirkmechanismus
The mechanism of action of propanedioic acid, didecyl ester, primarily involves its hydrolysis to release propanedioic acid and decanol. The ester bond is cleaved by the action of esterases or under acidic or basic conditions, leading to the formation of the corresponding acid and alcohol. This hydrolysis process is crucial for its function as a prodrug or in drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedioic acid, dimethyl ester: Another ester of propanedioic acid, but with methanol instead of decanol.
Propanedioic acid, diethyl ester: Similar to the dimethyl ester but with ethanol.
Propanedioic acid, dipropyl ester: Formed with propanol.
Uniqueness
Propanedioic acid, didecyl ester, is unique due to its longer alkyl chain, which imparts different physical properties such as lower volatility and higher hydrophobicity compared to its shorter-chain counterparts. These properties make it more suitable for applications requiring longer-lasting effects and better compatibility with hydrophobic environments .
Eigenschaften
CAS-Nummer |
20602-34-0 |
|---|---|
Molekularformel |
C23H44O4 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
didecyl propanedioate |
InChI |
InChI=1S/C23H44O4/c1-3-5-7-9-11-13-15-17-19-26-22(24)21-23(25)27-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3 |
InChI-Schlüssel |
BOOQKINTOVSZKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)CC(=O)OCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


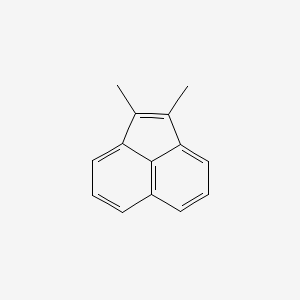
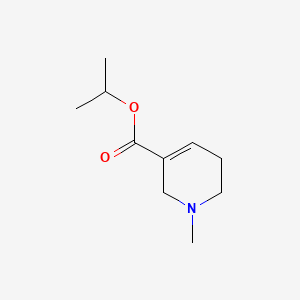
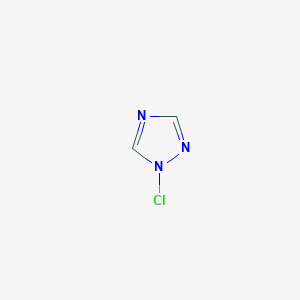
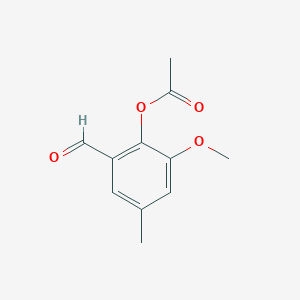


![[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14720394.png)


![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)
